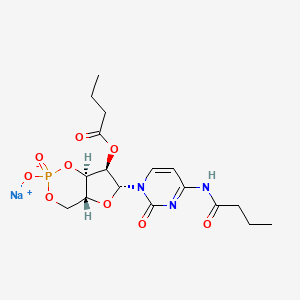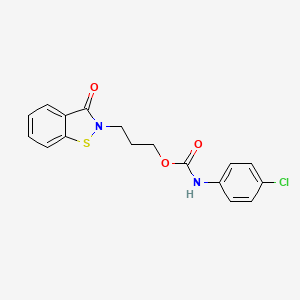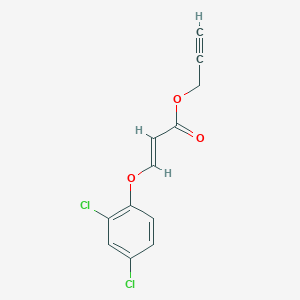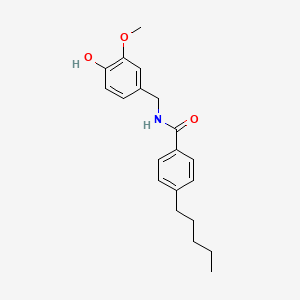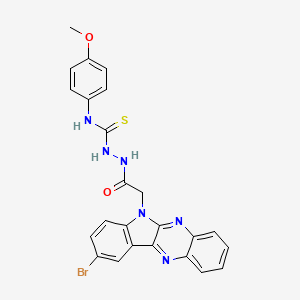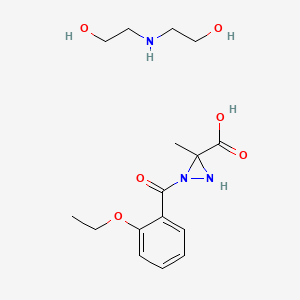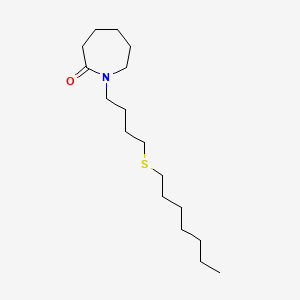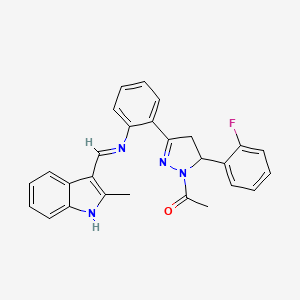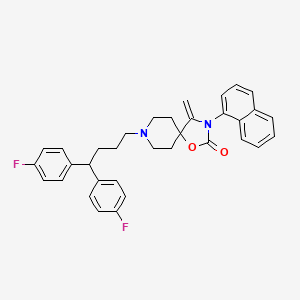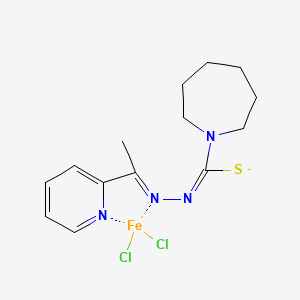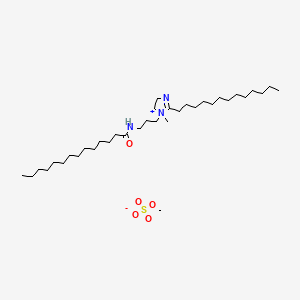
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate is a synthetic organic compound. It belongs to the class of imidazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a long alkyl chain and an imidazolium core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate typically involves multiple steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Attachment of the Alkyl Chain: The long alkyl chain is introduced through a nucleophilic substitution reaction, where the imidazolium core reacts with an alkyl halide.
Introduction of the Amide Group: The amide group is incorporated by reacting the intermediate compound with a suitable amine and an acylating agent.
Formation of the Methyl Sulphate Salt: The final step involves the reaction of the intermediate compound with methyl sulphate to form the desired imidazolium salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core or the alkyl chain, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Scientific Research Applications
4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and alkylation.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the formulation of surfactants, lubricants, and ionic liquids.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate involves its interaction with molecular targets such as enzymes, cell membranes, and nucleic acids. The compound can disrupt cellular processes by binding to specific sites, leading to the inhibition of enzyme activity or the alteration of membrane permeability. These interactions are mediated by the unique structural features of the compound, including its imidazolium core and long alkyl chain.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Hexyl-3-methylimidazolium bromide
- 1-Octyl-3-methylimidazolium tetrafluoroborate
Uniqueness
Compared to similar compounds, 4,5-Dihydro-1-methyl-1-(3-((1-oxotetradecyl)amino)propyl)-2-tridecyl-1H-imidazolium methyl sulphate stands out due to its longer alkyl chain and the presence of an amide group. These features enhance its solubility, stability, and interaction with biological targets, making it a more versatile and effective compound for various applications.
Properties
CAS No. |
93966-56-4 |
|---|---|
Molecular Formula |
C35H71N3O5S |
Molecular Weight |
646.0 g/mol |
IUPAC Name |
methyl sulfate;N-[3-(1-methyl-2-tridecyl-4,5-dihydroimidazol-1-ium-1-yl)propyl]tetradecanamide |
InChI |
InChI=1S/C34H67N3O.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-27-33-35-30-32-37(33,3)31-26-29-36-34(38)28-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-32H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
MBFBWPDVJGSJNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=NCC[N+]1(C)CCCNC(=O)CCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


